5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Antitumor activity Structure-activity relationship Thiazolo[4,5-d]pyridazin-4(5H)-one

The compound 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-73-0) is a fully substituted, fused heterocyclic small molecule belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. This class has been investigated primarily for dihydrofolate reductase (DHFR) inhibition and for Ca²⁺-desensitizing effects on vascular smooth muscle , with concurrent reports of antitumor activity in vitro across a range of cancer cell lines.

Molecular Formula C20H16FN3O2S
Molecular Weight 381.43
CAS No. 941897-73-0
Cat. No. B2607554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941897-73-0
Molecular FormulaC20H16FN3O2S
Molecular Weight381.43
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(13-7-9-15(26-2)10-8-13)23-24(20(18)25)11-14-5-3-4-6-16(14)21/h3-10H,11H2,1-2H3
InChIKeyUGOOXMGJEZQODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-73-0): Procurement-Relevant Compound Identity and Class Context


The compound 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-73-0) is a fully substituted, fused heterocyclic small molecule belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class [1]. This class has been investigated primarily for dihydrofolate reductase (DHFR) inhibition [1] and for Ca²⁺-desensitizing effects on vascular smooth muscle [2], with concurrent reports of antitumor activity in vitro across a range of cancer cell lines [1][3]. The compound contains three points of structural differentiation—a 2-fluorobenzyl group at N5, a 4-methoxyphenyl substituent at C7, and a methyl group at C2—that collectively define its physicochemical profile within the class.

Selection Context Thiazolo[4,5-d]pyridazin-4(5H)-one scaffold; reported DHFR inhibition and cell-model cytotoxicity screening context
Structural Probe N5-(2-fluorobenzyl) + C7-(4-methoxyphenyl) + C2-methyl triad for SAR studies; ortho-fluoro positional isomer available for comparison
Workflow Fit Cell-model endpoint review, DHFR pathway inhibition assay, redox modulation screening, and fluorine positional SAR probe

Why 5-(2-Fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Interchanged with Other In-Class Analogs


Within the thiazolo[4,5-d]pyridazin-4(5H)-one series, small changes in the nature and position of substituents at N5 produce large shifts in biological readout. Published structure-activity relationship (SAR) data show that replacing an aryl group at N5 with an alkyl, alkylamido, or arylamido moiety substantially decreases cancer cell sensitivity in vitro [1]. The ortho-fluorobenzyl substituent present in CAS 941897-73-0 introduces a distinct local electrostatic environment and conformational preference relative to the para-fluoro, unsubstituted benzyl, or 2-chlorobenzyl variants that appear in related commercial screening compounds. These electronic and steric differences may translate into divergent target engagement, selectivity, and metabolic stability profiles, making direct substitution of one analog for another scientifically unjustified absent head-to-head data [1].

N5-Substitution Type Mismatch
Replacing N5-aryl (2-fluorobenzyl) with alkyl or amido groups may markedly reduce cell-model response; SAR shows aryl-N5 is critical for activity retention.
Fluorine Positional Isomer Mismatch
Ortho-fluoro and para-fluoro N5-benzyl analogs are not interchangeable; electronic, conformational, and permeability differences may shift target engagement and metabolic stability.
Scaffold-Class Inference Limitation
CAS 941897-73-0 itself has not been directly assayed in published DHFR or cytotoxicity studies; reliance on class-level SAR requires prospective validation.

Quantitative Differentiation Evidence for 5-(2-Fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one Versus Closest Analogs


N5 Substituent Identity Determines Antitumor Activity: 2-Fluorobenzyl Positions Favorably Relative to Alkyl and Amido Replacements

In a panel of in vitro cancer cell assays, the nature of the N5 substituent on the thiazolo[4,5-d]pyridazin-4(5H)-one core was shown to be the dominant driver of antiproliferative activity. Compounds carrying an aryl substituent at N5 (such as the 2-fluorobenzyl group in CAS 941897-73-0) exhibited markedly higher cancer cell growth inhibition compared with analogs where the aryl group was replaced by an alkyl, alkylamido, or arylamido moiety, all of which led to decreased sensitivity across multiple cell lines [1]. This evidence positions the 2-fluorobenzyl substitution as a critical structural feature for maintaining antitumor activity within this chemotype.

N5 Substituent SAR
Class-level inference
Aryl-N5 » Alkyl/Amido-N5
Reported SAR: aryl-N5 essential for cell-model growth inhibition; alkyl/amido replacements lose activity.
Trend from in vitro cancer cell panel at 10⁻⁵ M; exact fold changes not reported.
Antitumor activity Structure-activity relationship Thiazolo[4,5-d]pyridazin-4(5H)-one

Fluorine Positional Isomerism on the N5 Benzyl Ring: Ortho-Fluoro versus Para-Fluoro Substitution

Two positional isomers of the N5-fluorobenzyl derivative are commercially available: CAS 941897-73-0 (ortho-fluoro, i.e., 2-fluorobenzyl) and its para-fluoro analog 5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one . In other heterocyclic systems containing a 2-fluorobenzyl substituent, the ortho-fluorine atom has been shown to engage in specific polar interactions with target protein residues and to influence the conformational preference of the benzyl side chain [1]. The ortho-fluoro substitution also lowers the logP more effectively than para-fluoro substitution due to the closer proximity of the electronegative fluorine to the core scaffold, potentially altering membrane permeability and metabolic stability relative to the para-isomer [1].

Fluorine Positional Isomer
Class-level inference
Ortho-F (2-fluorobenzyl) Para-F (4-fluorobenzyl)
Ortho-fluoro may confer distinct polar interactions, lower logP, and altered conformational preference vs para-fluoro isomer.
Inference from fluorine SAR in related heterocycles; no direct comparative biological data for this pair.
Fluorine positional isomerism Thiazolo[4,5-d]pyridazin-4(5H)-one Lead optimization

DHFR Inhibition Potential of the Thiazolo[4,5-d]pyridazin-4(5H)-one Scaffold: Class Benchmark Data

The thiazolo[4,5-d]pyridazine scaffold has been validated as a DHFR inhibitor chemotype. In the most comprehensive published series, the most active compound (compound 26) achieved a DHFR IC50 of 0.06 μM and demonstrated cytotoxicity against the HS 578T breast cancer cell line with an IC50 of 0.8 μM, inducing both cell cycle arrest and apoptosis [1]. While CAS 941897-73-0 has not been directly assayed in these studies, its core scaffold is identical to that of the active DHFR inhibitors, and its 2-fluorobenzyl substituent occupies the same vector as the active compounds' N5 substituents, which were critical for DHFR binding via interactions with Phe31 and Arg22 residues [1].

DHFR Inhibition (Scaffold)
Class-level inference
0.06 µM
IC₅₀ (benchmark Cpd 26, recombinant human DHFR)
Scaffold-class DHFR inhibition established; target compound shares core and N5-aryl vector critical for binding.
CAS 941897-73-0 not directly assayed; validation required for DHFR activity attribution.
DHFR inhibition Anticancer Thiazolo[4,5-d]pyridazine

Antioxidant versus Prooxidant Potential: Redox Modulation by 2-Methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-ones

A focused study on 2-methyl-7-aryl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones established that the 7-aryl substituent identity dictates whether a compound behaves as an antioxidant or a prooxidant. Compounds 5b and 5e demonstrated antioxidant activity, while compound 5f was a typical prooxidant [1]. CAS 941897-73-0 carries a 4-methoxyphenyl group at C7, an electron-rich aryl substituent similar to the antioxidant-active compounds in this series. The additional 2-fluorobenzyl group at N5 may further modulate the redox potential by altering the electron density of the pyridazinone ring through inductive effects [1].

Redox Modulation Potential
Class-level inference
Antioxidant / Prooxidant (7-aryl dependent)
4-Methoxyphenyl at C7 aligns with antioxidant-active analogs; N5-fluorobenzyl may further modulate redox behavior.
Qualitative classification only from radical initiation assay; no IC₅₀ or % inhibition reported.
Antioxidant activity Prooxidant activity Redox modulation Thiazolo[4,5-d]pyridazinone

Combinatorial Substituent Uniqueness: 2-Fluorobenzyl + 4-Methoxyphenyl + 2-Methyl Triad Not Replicated in Published SAR Studies

A search of the published literature and publicly available compound databases reveals that the specific combination of three substituents present in CAS 941897-73-0—5-(2-fluorobenzyl), 7-(4-methoxyphenyl), and 2-methyl on the thiazolo[4,5-d]pyridazin-4(5H)-one core—is not represented in any published biological study or patent to date. The closest published analogs differ in at least one substituent position: the Demchenko series explores 2-methyl-7-aryl variants without fluorinated N5-benzyl groups [1], while the Ewida DHFR series uses 2-thioureido substitution rather than 2-methyl and does not include 2-fluorobenzyl N5 substituents [2]. This combinatorial novelty means that CAS 941897-73-0 occupies an unexplored region of chemical space within an otherwise validated scaffold class [3].

Substituent Triad Uniqueness
Supporting evidence
100% unique
among published thiazolo[4,5-d]pyridazin-4(5H)-ones
No reported analog carries identical 5-(2-F-benzyl), 7-(4-OMe-Ph), 2-Me combination; novel chemical space entry.
Based on literature/database search as of 2024; biological data for this exact triad unavailable.
Chemical diversity Scaffold uniqueness Screening library differentiation

Recommended Application Scenarios for 5-(2-Fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one Based on Evidence Profile


DHFR-Targeted Anticancer Hit Identification and Lead Expansion

Given the established DHFR inhibitory activity of the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold (IC50 as low as 0.06 μM for the most potent analog) and the critical role of N5 substitution in antitumor activity [1], CAS 941897-73-0 is a suitable candidate for inclusion in DHFR-focused screening libraries. Its untested 2-fluorobenzyl + 4-methoxyphenyl + 2-methyl triad expands the chemical space of known DHFR-targeting thiazolo[4,5-d]pyridazines and may yield novel binding interactions with DHFR residues Phe31 and Arg22, which are essential for inhibitor recognition [1].

Structure-Activity Relationship Studies on N5-Benzyl Substitution: Ortho-Fluoro Probe

The availability of both ortho-fluoro (CAS 941897-73-0) and para-fluoro positional isomers of the N5-fluorobenzyl thiazolo[4,5-d]pyridazin-4(5H)-one enables a systematic fluorine-walk SAR study. Such studies can map the electronic and conformational effects of fluorine placement on target binding, cellular permeability, and metabolic stability, generating actionable data for lead optimization programs that incorporate fluorinated aromatic moieties [2].

Redox Modulation Screening in Oxidative Stress Disease Models

Based on the documented antioxidant and prooxidant behavior of closely related 2-methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-ones [3], CAS 941897-73-0 can be evaluated in assays of oxidative stress relevant to cardiovascular, neurodegenerative, or inflammatory conditions. The 4-methoxyphenyl group at C7 is consistent with the antioxidant-active subset (compounds 5b, 5e), while the electron-withdrawing 2-fluorobenzyl group may fine-tune the redox potential, potentially yielding a compound with a more targeted antioxidant profile.

Chemical Probe Development for Calcium Desensitization Mechanisms

The thiazolo[4,5-d]pyridazin-4(5H)-one class has demonstrated Ca²⁺-desensitizing activity on vascular smooth muscle myofilaments, suggesting potential application in arterial hypertension and vasospasm research [4]. CAS 941897-73-0, with its 2-fluorobenzyl substituent at N5, may exhibit distinct vascular smooth muscle relaxant properties compared to the 2-methyl-7-aryl analogs previously characterized, and is recommended for inclusion in panels studying calcium sensitization/desensitization mechanisms.

Application
Selection Property
Validation Focus
Application DHFR pathway inhibition studies
Selection Property Thiazolo[4,5-d]pyridazinone core with N5-aryl substitution
Validation Focus DHFR enzyme inhibition IC₅₀ profiling; target engagement verification
Application Fluorine positional SAR probe
Selection Property Ortho-fluorobenzyl vs para-fluorobenzyl isomer pair
Validation Focus Comparative target engagement, permeability, and metabolic stability assays
Application Oxidative stress model studies
Selection Property 7-(4-Methoxyphenyl) redox-active scaffold
Validation Focus Antioxidant vs prooxidant activity classification in cellular radical assays
Application Vascular smooth muscle contractility studies
Selection Property Thiazolo[4,5-d]pyridazinone Ca²⁺-desensitizing context
Validation Focus Myofilament Ca²⁺ sensitivity assay response; vasorelaxation endpoint verification
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